4-(2,4-Dichlorophenyl)butanal

Catalog No.
S14134808
CAS No.
M.F
C10H10Cl2O
M. Wt
217.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-Dichlorophenyl)butanal

Product Name

4-(2,4-Dichlorophenyl)butanal

IUPAC Name

4-(2,4-dichlorophenyl)butanal

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

InChI

InChI=1S/C10H10Cl2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-7H,1-3H2

InChI Key

GMMXICBSPNBGLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCC=O

4-(2,4-Dichlorophenyl)butanal is an organic compound characterized by its unique structure, which includes a butanal group attached to a dichlorophenyl moiety. This compound features a phenyl ring with two chlorine substituents at the 2 and 4 positions, which significantly influences its chemical properties and biological activities. The molecular formula of 4-(2,4-Dichlorophenyl)butanal is C10_{10}H8_{8}Cl2_{2}O, and it has a molecular weight of approximately 233.08 g/mol.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, resulting in 4-(2,4-Dichlorophenyl)butanoic acid.
  • Reduction: The aldehyde group can be reduced to produce the corresponding alcohol, yielding 4-(2,4-Dichlorophenyl)butanol.
  • Nucleophilic Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

The biological activity of 4-(2,4-Dichlorophenyl)butanal has garnered interest in various fields. Research indicates that derivatives of this compound may exhibit antimicrobial and antifungal properties. For instance, studies have shown that compounds derived from its structure can inhibit the growth of certain bacterial strains and fungi, suggesting potential applications in pharmaceuticals and agriculture .

The synthesis of 4-(2,4-Dichlorophenyl)butanal can be achieved through several methods:

  • Friedel-Crafts Acylation: A common approach involves reacting 2,4-dichlorobenzaldehyde with butanal in the presence of a Lewis acid catalyst such as aluminum chloride. This method typically requires anhydrous conditions to prevent hydrolysis.
  • Continuous Flow Reactors: In industrial applications, continuous flow reactors may be utilized to enhance yield and purity through better control over reaction conditions.
  • Oxidative Methods: Alternative synthetic routes may involve oxidative transformations of simpler precursors leading to the formation of the desired product.

4-(2,4-Dichlorophenyl)butanal has several notable applications:

  • Intermediate in Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are investigated for potential therapeutic uses due to their biological activity.
  • Specialty Chemicals Production: The compound is utilized in producing various specialty chemicals and materials in industrial settings .

Interaction studies involving 4-(2,4-Dichlorophenyl)butanal focus on its mechanism of action at the molecular level. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the dichlorophenyl ring's hydrophobic characteristics enable it to interact with biological molecules' hydrophobic pockets, influencing their activity and stability .

Several compounds share structural similarities with 4-(2,4-Dichlorophenyl)butanal. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-(3,4-Dichlorophenyl)butanalSimilar dichlorophenyl structure but different chlorine positionsDifferent reactivity due to chlorine placement
4-(2,5-Dichlorophenyl)butanalSimilar but with chlorine at different positionsUnique reactivity profile compared to others
3,4-DichlorobenzaldehydePrecursor in synthesisLacks the butanal chain; primarily an aldehyde
4-(2-Chlorophenyl)butanalSingle chlorine substitutionLess complex reactivity compared to dichloro variants

The uniqueness of 4-(2,4-Dichlorophenyl)butanal lies in its specific combination of functional groups and chlorination pattern that impart distinct chemical reactivity and potential biological activity.

This compound's multifaceted nature makes it a valuable subject for ongoing research in organic chemistry and medicinal applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

216.0108703 g/mol

Monoisotopic Mass

216.0108703 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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